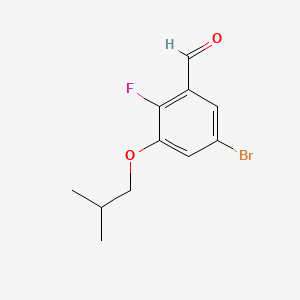
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and isobutoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-isobutoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Bromination: The 2-fluorobenzaldehyde undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Isobutoxylation: The brominated product is then reacted with isobutyl alcohol in the presence of a base, such as sodium hydride, to introduce the isobutoxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Bromo-2-fluoro-3-isobutoxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-isobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-isobutoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain substitution reactions.
2-Fluoro-5-bromobenzaldehyde: Similar structure but different substitution pattern, which can affect its reactivity and applications.
3-Isobutoxybenzaldehyde: Lacks the bromine and fluorine atoms, making it less versatile in further chemical modifications.
Uniqueness
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and isobutoxy) on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H12BrFO2/c1-7(2)6-15-10-4-9(12)3-8(5-14)11(10)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
UYEMLKJHPFGDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1F)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















